Goralatide (acetate)
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Overview
Description
Goralatide (acetate) is a tetrapeptide compound known for its role as a physiological regulator of hematopoiesis. It is composed of the amino acids serine, aspartic acid, lysine, and proline, with an acetyl group attached to the N-terminal amino group. This compound is recognized for its ability to inhibit the proliferation of primitive hematopoietic cells and exhibits anti-inflammatory, anti-fibrotic, and pro-angiogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Goralatide (acetate) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to be added.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Goralatide (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Goralatide (acetate) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can target disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU or DIC
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Goralatide (acetate) has a wide range of scientific research applications, including:
Hematopoiesis: It regulates the proliferation of hematopoietic stem cells and progenitor cells, making it valuable in studies related to blood cell formation and bone marrow function
Cancer Research: Goralatide (acetate) has been studied for its potential to protect bone marrow cells from the toxic effects of chemotherapy drugs such as doxorubicin
Anti-inflammatory and Anti-fibrotic Research: Its properties make it a candidate for research into treatments for inflammatory and fibrotic diseases
Angiogenesis: Goralatide (acetate) promotes the growth of new blood vessels, which is important in wound healing and tissue regeneration studies
Mechanism of Action
Goralatide (acetate) exerts its effects by binding to specific receptors on the surface of hematopoietic stem cells. This binding inhibits the proliferation of these cells, thereby regulating their growth and differentiation. The molecular targets and pathways involved include the inhibition of cell cycle progression and the modulation of signaling pathways related to inflammation and fibrosis .
Comparison with Similar Compounds
Similar Compounds
Acetyl-Ser-Asp-Lys-Pro (AcSDKP): A tetrapeptide with similar hematopoietic regulatory properties
Platelet Factor 4 (PF4): Another regulator of hematopoiesis with different molecular targets and mechanisms
Uniqueness
Goralatide (acetate) is unique in its specific sequence and acetylation, which confer distinct biological activities. Its ability to inhibit primitive hematopoietic cell proliferation while exhibiting anti-inflammatory and pro-angiogenic properties sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H37N5O11 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;acetic acid |
InChI |
InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1 |
InChI Key |
IYSLFKMYLHUWSA-WFGXUCIJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.CC(=O)O |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O |
Origin of Product |
United States |
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